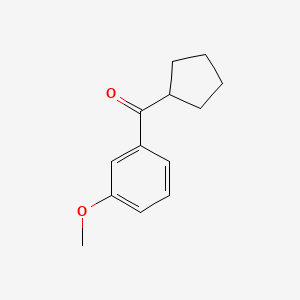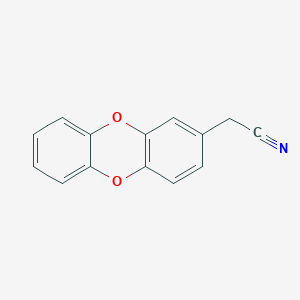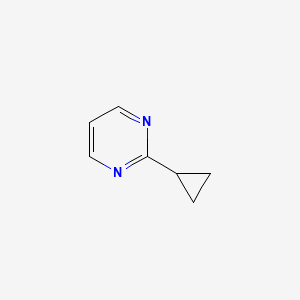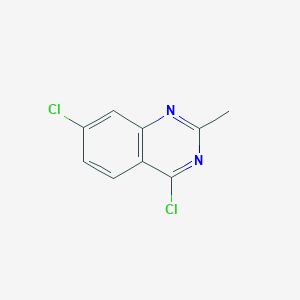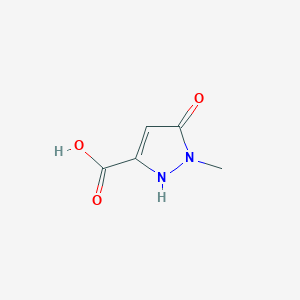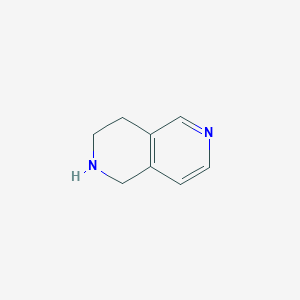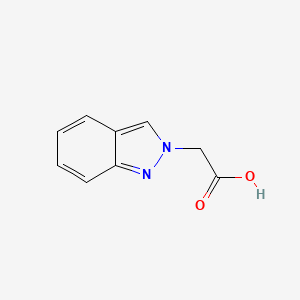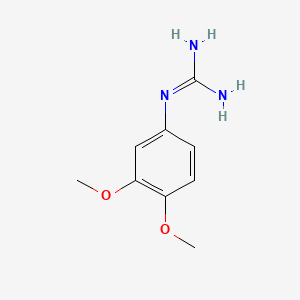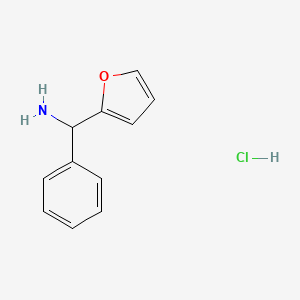
Chlorhydrate de (furan-2-yl)(phényl)méthanamine
Vue d'ensemble
Description
“Furan-2-yl(phenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H12ClNO . It has an average mass of 209.672 Da and a monoisotopic mass of 209.060745 Da .
Synthesis Analysis
The synthesis of “Furan-2-yl(phenyl)methanamine hydrochloride” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives .Molecular Structure Analysis
The InChI code for “Furan-2-yl(phenyl)methanamine hydrochloride” is 1S/C11H11NO.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Furan-2-yl(phenyl)methanamine hydrochloride” is a powder that is stored at room temperature . One of its derivatives, compound 25, likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) .Applications De Recherche Scientifique
Activité Antibactérienne
Les dérivés du furane, y compris le chlorhydrate de (furan-2-yl)(phényl)méthanamine, se sont avérés avoir une activité antibactérienne significative . Ils ont été utilisés dans la création de nombreux agents antibactériens innovants . Ceci est particulièrement important dans le domaine de la chimie médicinale, où la résistance microbienne est devenue un problème mondial en raison de l'inefficacité des médicaments antimicrobiens actuellement disponibles .
Médicaments Antimicrobiens
Les composés contenant du furane présentent une large gamme de caractéristiques biologiques et pharmacologiques avantageuses. En conséquence, ils ont été utilisés comme médicaments dans un certain nombre de domaines de maladies distincts . Il est urgent de trouver de nouveaux composés antimicrobiens pour traiter les maladies multi-résistantes avec des mécanismes d'action distincts .
Anti-Ulcère
Le furane présente divers avantages thérapeutiques, tels que l'anti-ulcère . Cela fait du this compound un candidat potentiel pour le développement de nouveaux médicaments anti-ulcéreux .
Diurétique
Le furane présente également des propriétés diurétiques . Par conséquent, le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments diurétiques .
Myorelaxant
Le furane s'est avéré avoir des propriétés myorelaxantes . Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux médicaments myorelaxants .
Anti-inflammatoire, Analgésique et Antidépresseur
Le furane s'est avéré avoir des propriétés anti-inflammatoires, analgésiques et antidépressives . Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux médicaments pour ces applications .
Antiparkinsonien et Antiglaucome
Le furane s'est avéré avoir des propriétés antiparkinsoniennes et antiglaucomes . Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux médicaments pour ces applications .
Antihypertenseur, Anti-âge et Anticancéreux
Le furane s'est avéré avoir des propriétés antihypertensives, anti-âge et anticancéreuses . Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux médicaments pour ces applications .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Furan-2-yl(phenyl)methanamine hydrochloride is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Mode of Action
Furan-2-yl(phenyl)methanamine hydrochloride interacts with SIRT2, inhibiting its activity . SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3 and PRLR . The inhibition of SIRT2 by Furan-2-yl(phenyl)methanamine hydrochloride leads to changes in these processes.
Biochemical Pathways
The inhibition of SIRT2 affects various biochemical pathways. As SIRT2 is involved in the deacetylation and defatty-acylation of a variety of protein substrates, its inhibition can impact these processes and their downstream effects .
Pharmacokinetics
It has been suggested that the compound likely possesses better water solubility (clogp = 163 and cLogS = -363), which could impact its bioavailability .
Result of Action
The result of Furan-2-yl(phenyl)methanamine hydrochloride’s action is the inhibition of SIRT2. This leads to changes in the acetylation and fatty-acylation of various protein substrates, impacting cellular processes .
Analyse Biochimique
Biochemical Properties
Furan-2-yl(phenyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with human sirtuin 2 (SIRT2), a member of the sirtuin family of proteins. SIRT2 is involved in the deacetylation of histones and non-histone proteins, which plays a crucial role in regulating gene expression and cellular metabolism . Furan-2-yl(phenyl)methanamine hydrochloride acts as an inhibitor of SIRT2, thereby influencing these biochemical processes.
Cellular Effects
Furan-2-yl(phenyl)methanamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of SIRT2 by Furan-2-yl(phenyl)methanamine hydrochloride can lead to changes in the acetylation status of histones, thereby altering gene expression patterns . This compound also affects the deacetylation of non-histone proteins, which can impact various cellular functions, including cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Furan-2-yl(phenyl)methanamine hydrochloride involves its binding interactions with biomolecules. As an inhibitor of SIRT2, it binds to the active site of the enzyme, preventing it from deacetylating its substrates . This inhibition leads to an accumulation of acetylated proteins, which can have various downstream effects on cellular processes. Additionally, Furan-2-yl(phenyl)methanamine hydrochloride may interact with other enzymes and proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-2-yl(phenyl)methanamine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that Furan-2-yl(phenyl)methanamine hydrochloride is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of Furan-2-yl(phenyl)methanamine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of SIRT2 activity and the modulation of gene expression . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. It is important to determine the optimal dosage range to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
Furan-2-yl(phenyl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of Furan-2-yl(phenyl)methanamine hydrochloride is crucial for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of Furan-2-yl(phenyl)methanamine hydrochloride within cells and tissues are important factors that influence its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Furan-2-yl(phenyl)methanamine hydrochloride is a key determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
furan-2-yl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVRGSABTKZCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484008 | |
| Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53387-67-0 | |
| Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-Furyl(phenyl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


